2-(Cyclopropylmethoxy)-1,3-thiazole
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-6(1)5-9-7-8-3-4-10-7/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDENZCCBJHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the thiol group from thiourea on the α-haloketone, followed by cyclization to form the thiazole ring. A typical protocol involves refluxing equimolar quantities of thiourea and 2-bromo-1-cyclopropylethanone in ethanol for 6–8 hours, yielding the product in 65–75%. Modifications, such as using microwave irradiation or ionic liquids, have improved yields to 85–90% while reducing reaction times to 1–2 hours.
Table 1: Hantzsch Synthesis Optimization
| Condition | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional reflux | Thiourea, 2-bromo-1-cyclopropylethanone | Ethanol | 6–8 | 65–75 |
| Microwave-assisted | Thiourea, 2-bromo-1-cyclopropylethanone | DMF | 1–2 | 85–90 |
| Ionic liquid | Thiourea, 2-chloro-1-cyclopropylethanone | [BMIM]BF₄ | 3 | 82 |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating thiazole formation. This method enhances reaction efficiency by enabling rapid heating and uniform energy distribution.
Protocol and Advantages
A representative procedure involves mixing cyclopropylmethanol (1.2 equiv), thiourea (1 equiv), and α-bromoketone (1 equiv) in dimethylformamide (DMF) under microwave irradiation at 120°C for 15–20 minutes. The product is isolated via column chromatography, achieving yields of 88–92%. Key advantages include reduced side reactions and scalability for industrial applications.
One-Pot Multicomponent Reactions
One-pot strategies minimize intermediate purification steps, improving atom economy. A three-component reaction employing cyclopropylmethanol, thiourea, and α-bromoketones in aqueous media exemplifies this approach.
Green Solvent Systems
Using water as a solvent with Fe(SD)₃ (iron sodium dodecyl sulfate) as a catalyst, the reaction achieves 72–87% yields in 15–17 minutes at 60°C. The surfactant properties of Fe(SD)₃ enhance substrate solubility, while water ensures eco-friendly processing.
Green Chemistry Approaches
Sustainable methodologies prioritize solvent-free conditions or biodegradable catalysts.
Solvent-Free Mechanochemical Synthesis
Grinding cyclopropylmethanol, thiourea, and α-bromoketone in a ball mill for 30 minutes produces the target compound in 78% yield. This method eliminates solvent waste and reduces energy consumption.
Biocatalytic Routes
Recent advances employ lipases or esterases to catalyze the coupling of cyclopropylmethanol with preformed thiazole intermediates. Yields of 70–80% have been reported under mild conditions (pH 7.0, 37°C).
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Yield (%) | Time | Eco-Friendliness | Scalability |
|---|---|---|---|---|
| Classical Hantzsch | 65–75 | 6–8 h | Moderate | High |
| Microwave | 85–92 | 15–20 min | Low | Moderate |
| One-Pot (Fe(SD)₃) | 72–87 | 15–17 min | High | High |
| Mechanochemical | 78 | 30 min | Very High | Low |
The one-pot Fe(SD)₃-mediated method strikes an optimal balance between efficiency and sustainability, making it preferable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Scientific Research Applications
Pharmacological Properties
Thiazole derivatives, including 2-(Cyclopropylmethoxy)-1,3-thiazole, have shown a wide range of biological activities:
- Antimicrobial Activity : Thiazole compounds have been studied for their antibacterial and antifungal properties. Research indicates that thiazole derivatives can exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The thiazole scaffold is prevalent in compounds that exhibit anticancer properties. For instance, several studies have reported the synthesis of thiazole-based compounds that demonstrate cytotoxic effects against cancer cell lines .
- Anticonvulsant Effects : Some thiazole derivatives have been found to possess anticonvulsant properties. Compounds similar to this compound have been evaluated in animal models for their efficacy in preventing seizures .
Antibacterial Activity
A study synthesized various thiazole derivatives to evaluate their antibacterial efficacy. Among them, compounds containing the cyclopropyl group showed enhanced activity against resistant bacterial strains. The structure-activity relationship (SAR) indicated that modifications to the thiazole ring could lead to improved potency .
Anticancer Activity
In a recent investigation, researchers developed a series of thiazole derivatives and tested their effects on human cancer cell lines. One compound demonstrated significant inhibition of cell proliferation at low micromolar concentrations. The study highlighted the importance of the thiazole moiety in enhancing anticancer activity .
Anticonvulsant Activity
Research focusing on the anticonvulsant properties of thiazole derivatives revealed that certain modifications to the cyclopropyl group could enhance efficacy in seizure models. Compounds were tested using established protocols, showing promising results compared to standard anticonvulsants .
Table 1: Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 2-(Cyclopropylmethoxy)-1,3-thiazole with structurally related thiazole derivatives:
Key Observations :
- In contrast, 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole exhibits strong electron-withdrawing properties, which may enhance reactivity in electrophilic substitution but reduce metabolic stability .
Key Findings :
- Thiazole-oxadiazole hybrids demonstrate notable cytotoxic activity, attributed to their dual heterocyclic systems, which may interact with DNA or enzyme targets .
- The cyclopropylmethoxy group in This compound could confer improved metabolic stability compared to nitro-substituted analogs, making it a candidate for prolonged biological activity .
Biological Activity
2-(Cyclopropylmethoxy)-1,3-thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 2199835-21-5
- Molecular Formula: C₇H₉NOS
- Molecular Weight: 155.22 g/mol
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that compounds with thiazole scaffolds can possess significant antimicrobial effects. A review highlighted that thiazoles are known for their ability to inhibit bacterial growth and are effective against various pathogens. The specific activity of this compound against different bacterial strains remains to be fully elucidated but shows promise based on structural similarities with other active thiazole derivatives.
Anticancer Properties
In vitro studies have suggested that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. The exact mechanism by which this compound exerts its anticancer effects is still under investigation but may involve the inhibition of specific kinases or the modulation of apoptotic pathways .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition: Similar thiazole compounds have been documented to inhibit enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
- Receptor Modulation: There is evidence suggesting that thiazoles can bind to receptors involved in inflammatory responses and cell growth regulation, leading to altered cellular signaling .
Case Studies and Research Findings
Several studies have explored the biological properties of thiazole derivatives:
-
Study on Antimicrobial Activity:
- A recent study evaluated a series of thiazole derivatives for their antibacterial activity against common pathogens. The results indicated that certain modifications on the thiazole ring significantly enhanced antimicrobial efficacy.
- Anticancer Research:
- Mechanistic Insights:
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
